
1-(4-Nitrophenyl)-3-buten-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)-3-buten-1-ol is an organic compound characterized by a nitrophenyl group attached to a butenol chain. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of both a nitro group and an unsaturated alcohol moiety makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)-3-buten-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with allyl alcohol in the presence of a base, such as sodium hydroxide, under reflux conditions. This reaction typically proceeds via a nucleophilic addition mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, is also explored to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Nitrophenyl)-3-buten-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-nitrophenyl)-3-buten-1-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 1-(4-Nitrophenyl)-3-buten-1-one
Reduction: 1-(4-Aminophenyl)-3-buten-1-ol
Substitution: Various substituted derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)-3-buten-1-ol finds applications in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving nitro group reduction.
Medicine: Derivatives of this compound are investigated for their potential antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
1-(4-Nitrophenyl)-3-buten-1-ol can be compared with other nitrophenyl derivatives, such as 1-(4-nitrophenyl)-2-propanol and 1-(4-nitrophenyl)-1-ethanol. These compounds share similar structural features but differ in the length and saturation of the carbon chain. The presence of the butenol moiety in this compound provides unique reactivity, particularly in reactions involving the double bond.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Nitrophenyl)-2-propanol
- 1-(4-Nitrophenyl)-1-ethanol
- 1-(4-Nitrophenyl)-3-buten-2-ol
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)but-3-en-1-ol |
InChI |
InChI=1S/C10H11NO3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h2,4-7,10,12H,1,3H2 |
InChI-Schlüssel |
DMLPRMJRAPIESK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(C1=CC=C(C=C1)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


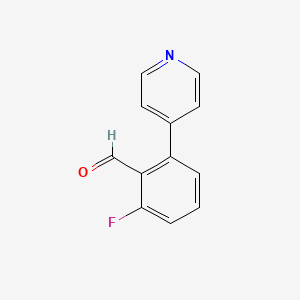
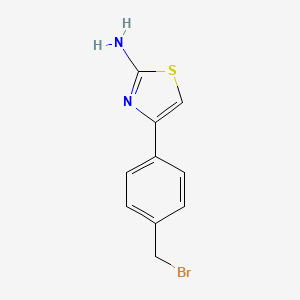

![8-Methyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134787.png)
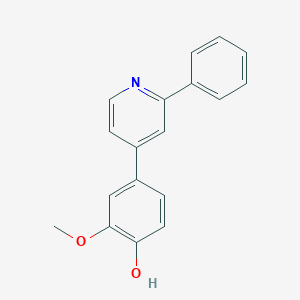
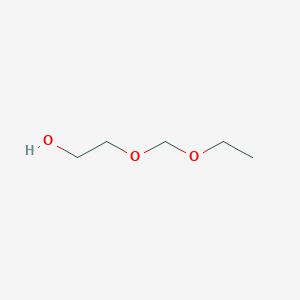
![1,1-Dimethylethyl 1,2-dihydro-5-(phenylmethoxy)-1-[[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]methyl]-3H-benz[e]indole-3-carboxylate](/img/structure/B14134799.png)
![Coumarin, 7-[(decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthyl)methoxy]-, acetate](/img/structure/B14134802.png)
![N-(4-chlorobenzyl)-2-{[4-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B14134807.png)
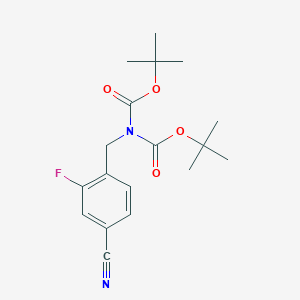
![4-amino-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B14134827.png)
![2-{4-[(4-ethoxyphenyl)carbonyl]piperazin-1-yl}-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14134832.png)
![2,4'-Dimethoxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14134833.png)

